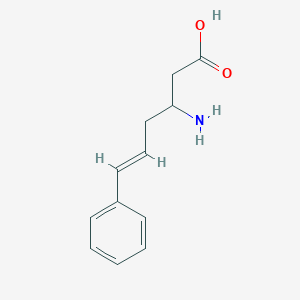

3-Amino-6-phenylhex-5-enoic acid

Description

3-Amino-6-phenylhex-5-enoic acid is a chiral amino acid derivative characterized by a phenyl group at position 6 and an α,β-unsaturated double bond at position 3. Its stereochemistry (R or S configuration) and functional modifications (e.g., hydrochloride salts or protective groups) significantly influence its physicochemical properties and applications in pharmaceutical synthesis .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(E)-3-amino-6-phenylhex-5-enoic acid |

InChI |

InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+ |

InChI Key |

BYMYELCZQGMMKN-QPJJXVBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(CC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenylhex-5-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzene and hexenoic acid derivatives.

Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Amino Group Introduction: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone intermediate is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Double Bond: The double bond is introduced through an elimination reaction, where a suitable leaving group is eliminated from the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Utilizing large reactors and continuous flow systems to carry out the reactions efficiently.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenylhex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-Amino-6-phenylhex-5-enoic acid finds applications in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound exists in multiple enantiomeric and salt forms, as outlined below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| (R)-3-Amino-6-phenylhex-5-enoic acid | 270596-35-5 | C₁₂H₁₅NO₂ | 205.25 | R-configuration; free carboxylic acid |

| (S,E)-3-Amino-6-phenylhex-5-enoic acid HCl | 1379823-88-7 | C₁₂H₁₆ClNO₂ | 241.71* | S-configuration; E-geometry double bond; HCl salt |

| (R)-3-Amino-6-phenylhex-5-enoic acid HCl | 332064-71-8 | C₁₂H₁₆ClNO₂ | 241.71 | R-configuration; HCl salt |

| Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | 270596-44-6 | C₂₃H₂₅NO₄ | 385.45 | Fmoc-protected amine; R-configuration |

*Note: Molecular weight for (S,E)-HCl salt inferred from structural similarity to (R)-HCl salt .

Key Observations :

- Stereochemistry : The R- and S-enantiomers exhibit distinct spatial arrangements, which may affect binding to biological targets (e.g., enzymes or receptors) .

- Salt Forms : Hydrochloride salts enhance solubility and stability compared to the free acid, as seen in the storage recommendations (e.g., "sealed and dry at room temperature" for the HCl salt vs. unspecified conditions for the free acid) .

- Protective Groups: The Fmoc derivative (C₂₃H₂₅NO₄) is tailored for solid-phase peptide synthesis, where the Fmoc group protects the amine during coupling reactions .

Physicochemical Properties

*Inferred from typical hydrochloride salt behavior.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.